molecular formula C15H22N2O3S2 B6626400 N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide

N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide

Cat. No. B6626400
M. Wt: 342.5 g/mol
InChI Key: UFRSQGXOPCFJNB-UHFFFAOYSA-N
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Description

N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide, also known as PETCM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PETCM is a small molecule inhibitor that targets the protein-protein interactions between the transcription factor STAT3 and its upstream activators.

Mechanism of Action

N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide exerts its therapeutic effects by inhibiting the protein-protein interactions between the transcription factor STAT3 and its upstream activators, such as JAK and Src kinases. By blocking these interactions, N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide prevents the activation of STAT3 and downstream signaling pathways that promote cell survival, proliferation, and inflammation.
Biochemical and Physiological Effects:
N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, reduction of inflammation, and inhibition of Th17 cell differentiation. N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death.

Advantages and Limitations for Lab Experiments

N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide has several advantages for lab experiments, including its small molecular size, high potency, and specificity for STAT3 inhibition. However, N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide also has some limitations, including its low solubility in water and potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide, including the development of more efficient synthesis methods, the optimization of N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide for clinical applications, and the identification of new therapeutic targets for N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide. Additionally, further studies are needed to investigate the potential side effects and toxicity of N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide, as well as its efficacy in animal models and clinical trials.

Synthesis Methods

N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide is synthesized through a multi-step process that involves the reaction of thiomorpholine with 2-(2-bromoethyl)phenylsulfonyl chloride, followed by the addition of 4-aminobutyric acid and coupling with N,N'-dicyclohexylcarbodiimide. The final product is purified through column chromatography to obtain pure N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide.

Scientific Research Applications

N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and autoimmune disorders. N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by blocking the activation of STAT3, which is a critical transcription factor involved in cancer cell survival and proliferation. N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide has been shown to have potential applications in the treatment of autoimmune disorders by inhibiting the differentiation of Th17 cells, which are involved in autoimmune responses.

properties

IUPAC Name

N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S2/c18-15(17-8-10-21-11-9-17)16-7-13-22(19,20)12-6-14-4-2-1-3-5-14/h1-5H,6-13H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRSQGXOPCFJNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)NCCS(=O)(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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